molecular formula C9H8N2O2 B8812542 8-Methoxyquinazolin-2-OL CAS No. 858452-80-9

8-Methoxyquinazolin-2-OL

Cat. No.: B8812542
CAS No.: 858452-80-9
M. Wt: 176.17 g/mol
InChI Key: BAVJXQGTDBVDAX-UHFFFAOYSA-N
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Description

8-Methoxyquinazolin-2-OL is a quinazoline derivative characterized by a hydroxyl group at position 2 and a methoxy group at position 8 on the bicyclic aromatic scaffold. Quinazolines are nitrogen-containing heterocycles with broad applications in medicinal chemistry due to their structural versatility and bioactivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

The synthesis and bioactivity of quinazoline derivatives depend heavily on substituent patterns. Below is a comparative analysis of 8-Methoxyquinazolin-2-OL and related compounds from the evidence:

Table 1: Key Structural and Functional Comparisons

Compound Name/Structure Substituents Key Functional Groups Biological Activity (if tested) Reference
This compound -OH (C2), -OCH₃ (C8) Hydroxyl, Methoxy Not reported in evidence -
6,8-Dibromo-2-methylquinazolin-4-one (Compound 2) -Br (C6, C8), -CH₃ (C2) Bromo, Methyl, Ketone Precursor for further derivatives
2-(6,8-Dibromo-2-methylquinazolin-4-yloxy)-acetohydrazide (Compound 4) -Br (C6, C8), -CH₃ (C2), -OCH₂CONHNH₂ Bromo, Methyl, Hydrazide Analgesic activity (moderate)
Styryl quinazoline (Compound 5) Styryl group at C4 Alkenyl, Aromatic Not explicitly reported
Pyrazole derivatives (Compounds 6, 7, 9) Pyrazole ring fused at C4 Pyrazole, Ester/Acetyl Analgesic activity (varied)
Thiazole derivatives (Compounds 11a-c) Thiazole ring fused at C4 Thiazole, Thioether Not explicitly reported

Key Observations

Substituent Effects on Bioactivity :

  • Electron-withdrawing groups (e.g., bromo in Compound 2) may reduce metabolic clearance but increase molecular weight and lipophilicity. In contrast, the methoxy group in this compound could improve solubility and oral bioavailability.
  • Hydrazide derivatives (e.g., Compound 4) showed moderate analgesic activity, suggesting that polar groups at C4 enhance receptor interactions. The hydroxyl group in this compound might mimic this effect at C2 .

Role of Heterocyclic Appendages: Pyrazole and thiazole derivatives (Compounds 6–9, 11a-c) demonstrated enhanced bioactivity compared to simpler quinazolinones, likely due to additional hydrogen-bonding or π-π stacking interactions. This compound lacks such appendages but retains hydrogen-bonding capacity via its hydroxyl group .

In contrast, bromo and methyl substituents in Compound 2 were introduced via straightforward alkylation and halogenation .

Research Findings and Limitations

  • Analgesic Activity Trends : Derivatives with polar substituents (e.g., hydrazides, pyrazoles) showed higher analgesic activity in rodent models, as seen in Compound 4 . This compound’s hydroxyl group may confer similar activity, but empirical validation is lacking.
  • Spectral Characterization : The hydroxyl group in this compound would produce distinct IR (broad O-H stretch ~3200 cm⁻¹) and ¹H-NMR (δ ~9–10 ppm for -OH) signals compared to methyl or bromo analogs (δ ~2.5 ppm for -CH₃; δ ~7–8 ppm for aromatic H) .
  • Knowledge Gaps: Direct pharmacological data for this compound are absent in the evidence. Comparative studies with standardized assays (e.g., COX inhibition, opioid receptor binding) are needed to quantify its advantages over analogs.

Properties

CAS No.

858452-80-9

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

8-methoxy-1H-quinazolin-2-one

InChI

InChI=1S/C9H8N2O2/c1-13-7-4-2-3-6-5-10-9(12)11-8(6)7/h2-5H,1H3,(H,10,11,12)

InChI Key

BAVJXQGTDBVDAX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1NC(=O)N=C2

Origin of Product

United States

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